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Introduction

In vitro transcription-translation (IVTT) systems are powerful tools for rapid protein synthesis
and analysis in a cell-free environment. These systems are essential for a wide range of
applications, from fundamental research in molecular biology to high-throughput screening in
drug development. A critical component of any IVTT system is the energy source, typically
provided in the form of adenosine triphosphate (ATP). While magnesium and potassium salts of
ATP are commonly used, the sodium salt of ATP (Sodium ATP) can also be employed. This
document provides detailed application notes and protocols for setting up an IVTT system
using Sodium ATP, with a focus on prokaryotic (E. coli-based) systems.

The Role of Cations in IVTT Systems

The cationic composition of the IVTT reaction buffer is critical for optimal performance. Divalent
cations, particularly magnesium (Mg?2*), play a crucial role in the activity of many enzymes
involved in transcription and translation. Mg2* is an essential cofactor for RNA polymerase and
is required for the proper folding and function of ribosomes. It also forms a complex with ATP
(Mg-ATP), which is the actual substrate for many ATP-dependent enzymes.

Monovalent cations, such as potassium (K+) and sodium (Nat*), also significantly influence the
efficiency of gene expression in IVTT systems. The concentration and type of monovalent

cation can affect protein-nucleic acid interactions, the stability of ribosomal complexes, and the
overall rate of protein synthesis. While potassium glutamate is often the preferred salt for high-
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yield IVTT reactions due to its ability to promote efficient translation, the use of sodium salts,
including Sodium ATP, can be explored, though careful optimization is required.

Considerations for Using Sodium ATP
When substituting other forms of ATP with Sodium ATP, it is crucial to consider the following:

e Magnesium Concentration: Since Mg-ATP is the active form for many enzymes, the
concentration of free Mg?* must be carefully optimized when using Sodium ATP. It is
recommended to perform a titration of magnesium acetate or magnesium chloride to
determine the optimal concentration for your specific IVTT system and template.

e Overall lonic Strength: The total concentration of monovalent ions (Na* and K*) will affect
the efficiency of the system. If using Sodium ATP, the concentration of other sodium and
potassium salts in the buffer should be adjusted to maintain an optimal ionic strength.

o Enzyme Activity: The activity of T7 RNA polymerase and other enzymes in the system may
be sensitive to the specific cation present. It is advisable to empirically test the performance
of the system with Sodium ATP compared to other ATP salts.

Data Presentation

The following table summarizes the typical concentration ranges for key components in an E.
coli S30-based IVTT system. When using Sodium ATP, it is recommended to start with a
concentration in the middle of the specified range and optimize from there, paying close
attention to the magnesium concentration.
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Stock

Final

Component . Concentration Purpose
Concentration
Range
Energy Source
Provides energy for
Sodium ATP 100 mM 1.0-2.0mM transcription and
translation
Building blocks for
GTP, CTP, UTP 100 mM each 0.8 - 1.2 mM each ]
RNA synthesis
Phosphoenolpyruvate )
400 mM 20-40 mM ATP regeneration
(PEP)
Enzymes & Extracts
Source of ribosomes,
E. coli S30 Extract - 25 - 35% (v/v) tRNAs, and translation
factors
Catalyzes
T7 RNA Polymerase 1 mg/mL 10 - 20 pg/mL transcription of DNA
template
. Regenerates ATP
Pyruvate Kinase 10 mg/mL 10 - 20 pg/mL
from PEP and ADP
o Protects mRNA from
RNase Inhibitor 40 U/uL 0.5-1.0 U/pL ]
degradation
Buffers & Salts
HEPES-KOH, pH 7.5 1M 50 - 60 mM Buffering agent
] Monovalent salt,
Potassium Glutamate 2M 80 - 120 mM _
enhances translation
Ammonium Acetate 2M 60 - 90 mM Monovalent salt
) Divalent cation, critical
Magnesium Acetate 1M 8-14 mM )
for enzyme function
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Dithiothreitol (DTT) 1M 1-2mM Reducing agent

Other Components

Building blocks for

Amino Acid Mix 20 mM each 1.0 - 1.5 mM each ) )
protein synthesis
Genetic template for

DNA Template 0.5-1.0 pg/uL 5-15 pg/mL o
transcription

o ) Cofactor for protein

Folinic Acid 10 mg/mL 30 - 40 pg/mL ]

synthesis
_ Transfer RNA for
tRNA mixture 20 mg/mL 150 - 200 pg/mL

translation

Experimental Protocols
Protocol 1: Preparation of E. coli S30 Extract

This protocol describes the preparation of a crude S30 extract from E. coli BL21(DE3) cells,
which can be used in the IVTT reaction.

Materials:

E. coli BL21(DE3) strain
o 2xYT medium

e S30 Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium
acetate, 1 mM DTT

e S30 Buffer B: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium
glutamate, 1 mM DTT

e Pre-incubation Mix: 1 M Tris-acetate (pH 8.2), 100 mM DTT, 200 mM ATP (sodium salt), 20
mM of each amino acid, 1 M phosphoenolpyruvate, 10 mg/mL pyruvate kinase

 Dialysis tubing (10-12 kDa MWCO)
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Procedure:

Inoculate 1 L of 2xYT medium with a fresh overnight culture of E. coli BL21(DE3).
Grow the cells at 37°C with vigorous shaking to an ODsoo of 1.5-2.0.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Wash the cell pellet three times with ice-cold S30 Buffer A.

Resuspend the cell pellet in 1.2 mL of S30 Buffer B per gram of wet cell paste.
Lyse the cells using a French press at 12,000 psi. Perform the lysis twice.
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

Collect the supernatant (this is the S30 extract) and add 1/10th volume of the Pre-incubation
Mix.

Incubate the mixture at 37°C for 80 minutes to degrade endogenous mRNA and DNA.

Dialyze the S30 extract against 50 volumes of S30 Buffer B for 4 hours at 4°C, with one
buffer change.

Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

Aliquot the supernatant and store at -80°C.

Protocol 2: In Vitro Transcription-Translation Reaction
with Sodium ATP

This protocol outlines the setup of a standard 25 pyL IVTT reaction.

Materials:

o Prepared S30 Extract

e 10x Reaction Buffer: 550 mM HEPES-KOH (pH 7.5), 20 mM DTT

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15342767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Energy Mix: 12 mM Sodium ATP, 8 mM each of GTP, CTP, and UTP, 200 mM
Phosphoenolpyruvate

e Salt Mix: 900 mM Potassium Glutamate, 800 mM Ammonium Acetate, 120 mM Magnesium
Acetate

e Amino Acid Mix (complete, minus methionine if radiolabeling)

e T7 RNA Polymerase

e RNase Inhibitor

o DNA template (plasmid or linear PCR product with a T7 promoter)
» Nuclease-free water

Procedure:

e Thaw all components on ice.

 In a nuclease-free microcentrifuge tube, assemble the reaction mixture in the following order:

Volume (pL) for 25 pL

Component . Final Concentration
reaction

Nuclease-free water to 25 uL

10x Reaction Buffer 25 1x

Salt Mix 2.5 1x

Energy Mix 2.5 1x

Amino Acid Mix 2.5 1x

S30 Extract 7.5 30% (v/v)

T7 RNA Polymerase 0.5 10 pg/mL

RNase Inhibitor 0.5 20 units

DNA Template 1.0 10 pg/mL
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» Mix the components gently by pipetting.
 Incubate the reaction at 37°C for 1-2 hours.

* Analyze the protein product by SDS-PAGE, Western blot, or activity assay.
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Figure 1. Experimental workflow for setting up an in vitro transcription-translation system.
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Figure 2. Coupled transcription and translation in a prokaryotic system.

+ To cite this document: BenchChem. [Application Notes: Utilizing Sodium ATP in In Vitro
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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